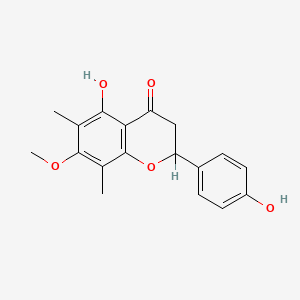![molecular formula C33H34FN2O7Na B1149849 Ácido 7-(4-fluorofenil)hexahidro-b,7-dihidroxi-1b-(1-metiletil)-7a-fenil-1a-[(fenilamino)carbonil]-3H-oxireno[3,4]pirrolo[2,1-b][1,3]oxazin-3-butanoico CAS No. 873950-17-5](/img/structure/B1149849.png)
Ácido 7-(4-fluorofenil)hexahidro-b,7-dihidroxi-1b-(1-metiletil)-7a-fenil-1a-[(fenilamino)carbonil]-3H-oxireno[3,4]pirrolo[2,1-b][1,3]oxazin-3-butanoico
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, each tailored to add specific functional groups or structural features to the molecule. While the exact synthesis pathway for this compound is not directly available, similar compounds, such as (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, have been synthesized through reactions involving alcohols and chloromethyl compounds in the presence of sodium hydrogen carbonate, providing insights into possible synthetic routes (Čižmáriková et al., 2020).
Molecular Structure Analysis
The molecular structure of such a compound would likely be elucidated using techniques like X-ray diffraction, NMR (nuclear magnetic resonance), and mass spectrometry. These methods provide detailed information on the spatial arrangement of atoms, the electronic environment, and the molecular mass, crucial for understanding the compound's chemical behavior. For instance, the synthesis and structural elucidation of related chalcone derivatives have been achieved using NMR and X-ray diffraction, which could similarly apply to our compound of interest (Salian et al., 2018).
Aplicaciones Científicas De Investigación
Agente Hipocolesterolémico
Este compuesto está relacionado con una composición farmacéutica que es útil como agente hipocolesterolémico {svg_1}. Los agentes hipocolesterolémicos se utilizan para reducir el nivel de colesterol en la sangre, lo que puede ayudar a prevenir las enfermedades cardiovasculares.
Medicamento Estatina
El compuesto es una impureza de Atorvastatina {svg_2}, un medicamento estatina utilizado para tratar la enfermedad cardiovascular. Las estatinas son una clase de fármacos que pueden reducir el nivel de colesterol en la sangre al disminuir la producción de colesterol por el hígado.
Acoplamiento de Suzuki
El compuesto puede usarse como reactivo en reacciones de acoplamiento de Suzuki {svg_3}. El acoplamiento de Suzuki es un tipo de reacción química, donde dos átomos de carbono se acoplan juntos con la ayuda de un catalizador de paladio.
Arilación Directa
El compuesto puede usarse en la arilación directa catalizada por Pd de pirazoles con ácidos fenilborónicos {svg_4}. Este es un tipo de reacción que forma un enlace carbono-carbono entre un haluro de arilo y un nucleófilo de carbono.
Reacciones de Acoplamiento de Mizoroki-Heck y Suzuki-Miyaura
El compuesto puede usarse en reacciones de acoplamiento de Mizoroki-Heck y Suzuki-Miyaura catalizadas por nanopartículas de paladio {svg_5}. Estos son tipos de reacciones de formación de enlaces carbono-carbono que se utilizan ampliamente en química orgánica.
Reacciones de Petasis Catalizadas por Cu
El compuesto puede usarse en reacciones de Petasis catalizadas por Cu {svg_6}. Este es un tipo de reacción multicomponente que combina una amina, un ácido borónico y un compuesto carbonílico para formar un derivado de aminoácido.
Secuencia de Reacción de Heck Oxidativa Catalizada por Pd (II) de Tipo Tándem y Amidación C-H Intramolecular
El compuesto puede usarse en una secuencia de reacción de Heck oxidativa catalizada por Pd (II) de tipo tándem y amidación C-H intramolecular {svg_7}. Este es un tipo de reacción que forma un enlace carbono-carbono y un enlace carbono-nitrógeno en una sola operación.
Arilación Directa Catalizada por Rutenio
El compuesto puede usarse en la arilación directa catalizada por rutenio {svg_8}. Este es un tipo de reacción que forma un enlace carbono-carbono entre un haluro de arilo y un nucleófilo de carbono.
Mecanismo De Acción
Target of Action
The compound, also known as Atorvastatin, primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a vital component of cell membranes and a precursor for the synthesis of steroid hormones .
Mode of Action
Atorvastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol biosynthesis . The inhibition is stereospecific, with the R-enantiomer of the compound showing significant activity .
Biochemical Pathways
By inhibiting HMG-CoA reductase, Atorvastatin disrupts the mevalonate pathway , leading to a decrease in intracellular cholesterol levels . This triggers an upregulation of low-density lipoprotein (LDL) receptors on the cell surface, increasing the uptake of LDL cholesterol from the bloodstream and further reducing circulating cholesterol levels .
Pharmacokinetics
The compound exhibits good bioavailability and is metabolized in the liver, the primary site of cholesterol synthesis . It is excreted primarily in the bile, and to a lesser extent, in the urine . The compound’s half-life allows for once-daily dosing .
Result of Action
The action of Atorvastatin results in a significant reduction in circulating LDL cholesterol levels . This can help prevent the formation of atherosclerotic plaques and reduce the risk of cardiovascular disease .
Action Environment
The efficacy and stability of Atorvastatin can be influenced by various environmental factors. For example, certain foods and drugs can affect the absorption and metabolism of Atorvastatin, potentially impacting its effectiveness . Additionally, genetic variations can influence individual responses to the drug .
Propiedades
IUPAC Name |
4-[5-(4-fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O7/c1-21(2)33-31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)32(41,23-13-15-24(34)16-14-23)36(33)18-17-27(42-33)19-26(37)20-28(38)39/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRXFJSNBQVBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C3(C(O3)(C(N1CCC(O2)CC(CC(=O)O)O)(C4=CC=C(C=C4)F)O)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




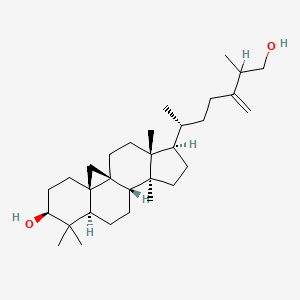
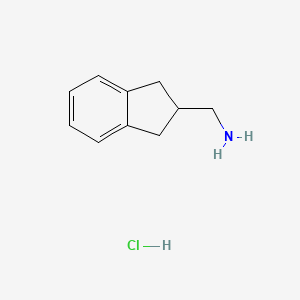
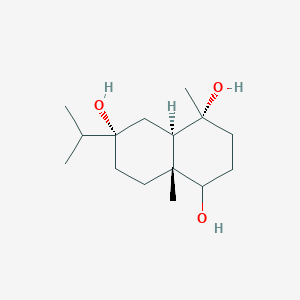


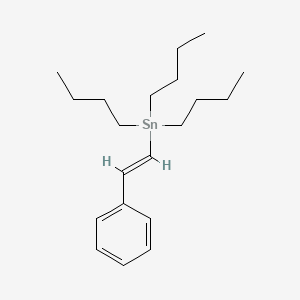
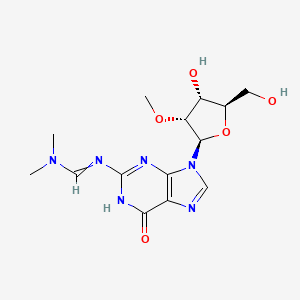

![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)
